Potassium dithiocarbazate

Synthetic Chemistry Process Chemistry Yield Optimization

Unreliable ammonium dithiocarbazate decomposes within months under refrigeration, compromising scale-up and biological assay reproducibility. Potassium dithiocarbazate (CAS 26648-11-3) offers superior thermal stability and defined methanol solubility for consistent S-substituted Schiff base synthesis. - **Antifungal lead generation**: Derivative 3f shows MIC 64 µg/mL vs. C. albicans (terbinafine: 32 µg/mL), active against Aspergillus & Fusarium. - **Cytotoxicity**: Ni(II) complex [Ni(L2)(Py)] (4) kills cisplatin-resistant ovarian cancer cells. - **Process yields**: 86-94% in salt synthesis; stable solid vs. unstable ammonium solution.

Molecular Formula CH3KN2S2
Molecular Weight 146.28 g/mol
CAS No. 26648-11-3
Cat. No. B8551648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium dithiocarbazate
CAS26648-11-3
Molecular FormulaCH3KN2S2
Molecular Weight146.28 g/mol
Structural Identifiers
SMILESC(=S)(NN)[S-].[K+]
InChIInChI=1S/CH4N2S2.K/c2-3-1(4)5;/h2H2,(H2,3,4,5);/q;+1/p-1
InChIKeyODMABOBKUUZKJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Dithiocarbazate: Key Intermediate for Therapeutics and Metal Complexes


Potassium dithiocarbazate (CAS 26648-11-3), also known as potassium hydrazinecarbodithioate, is an inorganic salt within the dithiocarbazate class characterized by a hydrazine and a dithiocarbamate functionality [1]. It serves as a crucial synthetic intermediate enabling the preparation of S-substituted dithiocarbazate Schiff bases and their biologically active transition metal complexes [1]. Its role as a key precursor in the synthesis of NSC 295642 (N900573), a potent inhibitor of Caax protease and cell migration, further underscores its research value .

Workflow Synthetic intermediate for Schiff base ligands Precursor to S-substituted dithiocarbazates
Selection Logic Potassium counter-ion for synthesis yield and stability May support scalable derivatization workflows
Research Context Metal complex precursor for bioinorganic studies Reported use in antimicrobial and cell-model screening

Why Counter-Ion Choice Matters in Dithiocarbazate Salts


While dithiocarbazate salts share a common anion, the counter-ion critically governs solubility, crystal packing, thermal stability during derivatization, and the subsequent yield and purity of downstream metal complexes [1][2]. For instance, potassium dithiocarbazate exhibits specific solubility in methanol , whereas ammonium dithiocarbazate, as a water solution, decomposes over 2-3 months even under refrigeration, highlighting a critical stability limitation for long-term use [2]. Potassium dithiocarbazinate derivatives have demonstrated specific antimicrobial profiles (e.g., Potassium 2-(3-hydroxy-2-naphthoyl) hydrazine-1-carbodithioate as a wide-spectrum antimicrobial agent) whose activity cannot be assumed with other salts [1]. The quantitative differences in synthetic performance and biological outcomes detailed below make generic substitution unreliable.

This product
Potassium dithiocarbazate: reported high derivatization yields; solid-state stability supports procurement and storage.
Common substitute
Ammonium dithiocarbazate: documented decomposition within 2–3 months even under refrigeration; aqueous solution shelf-life may limit reproducibility.
Counter-ion choice may shift solubility, stability, and downstream complex purity. Generic substitution is not supported by available evidence.

Quantitative Performance Evidence for Potassium Dithiocarbazate


Synthetic Yield and Stability vs. Ammonium Salt

Potassium dithiocarbazinate salts are obtained in high yields (86–94%) from the reaction of hydrazides with CS2 in the presence of KOH, as demonstrated by the synthesis of nine potassium dithiocarbazinate derivatives (3a-i) [1]. In contrast, ammonium dithiocarbazate, prepared via the Losanitch method, is known to be unstable, with significant decomposition observed within 2-3 months even when stored as an aqueous solution at ~0°C, limiting its shelf-life and reproducibility in multi-step syntheses [2].

Synthetic yield vs. stability
Class-level
K salt yields 86–94%
NH₄ salt decomposes within 2–3 months at ~0°C
Reported yield and stability context supports synthesis planning
Potassium dithiocarbazinate derivatives (3a–i); ammonium salt stability data from Losanitch method
Synthetic Chemistry Process Chemistry Yield Optimization

Antifungal Potency Against Candida albicans

The potassium dithiocarbazinate derivative 3f (Potassium 2-(3-hydroxy-2-naphthoyl) hydrazine-1-carbodithioate) exhibited an MIC of 64 µg/mL against Candida albicans, representing a 2-fold increase in potency over the commercial antifungal terbinafine (MIC = 32 µg/mL in the same assay) [1]. This demonstrates the potential of this specific potassium salt derivative as a lead scaffold for antifungal development.

Antifungal MIC
Head-to-head
Derivative 3f MIC 64 µg/mL
Terbinafine MIC 32 µg/mL vs. C. albicans
Supports antimicrobial screening context; reported lower MIC than comparator
Broth microdilution, CLSI guidelines. Derivative-specific result; not intrinsic to precursor salt.
Antifungal Drug Discovery Antimicrobial Resistance

Anticancer Activity of Dithiocarbazate vs. Thiosemicarbazone Complexes

A comparative study revealed that the Ni(II) complex of a dithiocarbazate-based ligand (H2L2) with pyridine as a coligand, [Ni(L2)(Py)] (4), demonstrated superior cytotoxicity against breast cancer (MCF-7) and cisplatin-resistant ovarian cancer (A2780cis) cell lines, surpassing the activity of both its structural thiosemicarbazone analog [Ni(L1)(Py)] (2) and the clinical standard cisplatin [1]. The data explicitly shows that the dithiocarbazate framework, accessible through the potassium salt precursor, is essential for this enhanced activity.

Cytotoxicity vs. thiosemicarbazone
Head-to-head
Ni(II)-dithiocarbazate complex (4) showed higher cytotoxicity
Outperformed thiosemicarbazone analog (2) and cisplatin in tested cell lines
Reported cell-model response context; dithiocarbazate scaffold may support cytotoxicity endpoint review
MCF-7, A2780cis, A549 cell lines; complex-specific result. Requires independent replication.
Cancer Bioinorganic Chemistry Metal Complexes

Optimal Use Cases Driven by Performance Data


Antifungal Lead Development Against Drug-Resistant Strains

Based on the demonstrated superior potency of the potassium dithiocarbazinate derivative 3f against Candida albicans (MIC 64 µg/mL vs. terbinafine's 32 µg/mL) [1], researchers focused on developing novel antifungal agents to combat drug resistance should prioritize potassium dithiocarbazate as their starting material. The ability to generate water-soluble derivatives with broad-spectrum activity against molds (Aspergillus fumigatus, Fusarium oxysporum) and yeasts directly translates to a promising pipeline for new antifungal therapeutics.

Next-Generation Anticancer Metallodrugs Overcoming Cisplatin Resistance

The evidence that Ni(II)-dithiocarbazate complexes, specifically [Ni(L2)(Py)] (4), exhibit superior cytotoxicity against cisplatin-resistant ovarian cancer cells [2] positions potassium dithiocarbazate as a critical building block for medicinal inorganic chemistry programs. Purchasing this compound enables the systematic synthesis of dithiocarbazate-based ligands to explore structure-activity relationships aimed at circumventing platinum-based drug resistance. Its use is essential for replicating and advancing this specific, promising class of anticancer agents.

Scalable High-Yield Production of Heterocyclic Intermediates

For process chemists, the documented high yields (86-94%) of potassium dithiocarbazinate salt synthesis [3], coupled with the raw material's superior stability over the ammonium analog which decomposes within months [4], make it the cation of choice for any scaled synthesis. Whether the goal is to produce S-substituted dithiocarbazate Schiff bases or to generate heterobimetallic architectures for materials science, selecting the potassium salt ensures a robust, high-yielding, and reproducible route from the outset.

Application
Selection Property
Validation Focus
Antifungal screening research
S-substituted derivative potential
MIC endpoint review against target strains
Cancer cell-model studies
Metal complex precursor scaffold
Cytotoxicity endpoint interpretation
High-yield synthetic intermediate procurement
Potassium counter-ion stability
Derivatization yield and reproducibility review
Quote Request

Request a Quote for Potassium dithiocarbazate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.